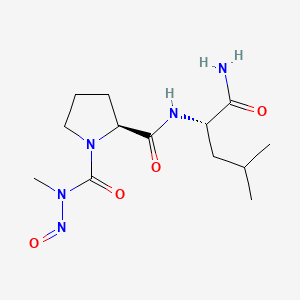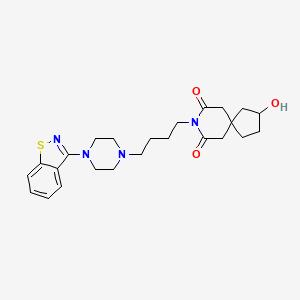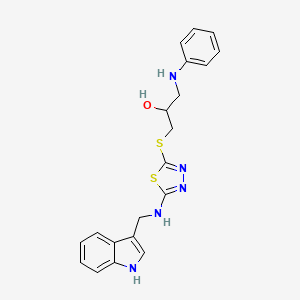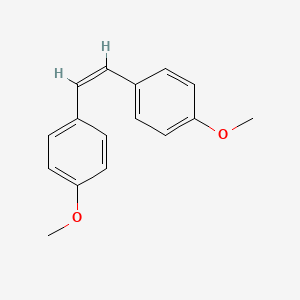
cis-4,4'-Dimethoxystilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4,4’-Dimethoxystilbene: is an organic compound belonging to the stilbene family It is characterized by the presence of two methoxy groups attached to the benzene rings at the 4 and 4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidative Coupling: One common method for synthesizing cis-4,4’-dimethoxystilbene involves the oxidative coupling of 4,4’-dimethoxybibenzyl using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane.
Wurtz Reaction: Another method involves the coupling of p-methoxybenzyl chloride using copper (I) chloride as a catalyst.
Industrial Production Methods: While specific industrial production methods for cis-4,4’-dimethoxystilbene are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-4,4’-Dimethoxystilbene undergoes oxidation reactions, forming dimers and other oxidation products.
Solvolysis: This compound can undergo solvolysis reactions, particularly with α-bromo derivatives.
Common Reagents and Conditions:
Oxidation: Chloranil is often used as an acceptor in charge-transfer complexes during oxidation reactions.
Solvolysis: Sodium acetate and acetic acid are commonly used reagents in solvolysis reactions.
Major Products:
Oxidation: Formation of dimers and other oxidation products.
Solvolysis: Bis-4-methoxyphenylacetylene.
Aplicaciones Científicas De Investigación
cis-4,4’-Dimethoxystilbene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of charge-transfer complexes and cis/trans isomerization.
Biology: Research has shown its potential nematicidal activity, particularly against pinewood nematodes.
Industry: Its chemical properties make it useful in the synthesis of other organic compounds and materials.
Mecanismo De Acción
The mechanism of action of cis-4,4’-dimethoxystilbene involves its ability to form charge-transfer complexes and undergo cis/trans isomerization. The compound’s effects are mediated through interactions with molecular targets such as chloranil, which acts as an acceptor in these complexes .
Comparación Con Compuestos Similares
trans-4,4’-Dimethoxystilbene: The trans isomer of 4,4’-dimethoxystilbene, which has different reactivity and properties compared to the cis isomer.
3,3’-Dimethoxystilbene-4,4’-diol: A related compound with hydroxyl groups at the 4 and 4’ positions.
cis-3,5-Dimethoxystilbene: Another stilbene derivative with methoxy groups at the 3 and 5 positions, known for its nematicidal activity.
Uniqueness: cis-4,4’-Dimethoxystilbene is unique due to its specific arrangement of methoxy groups and its ability to form charge-transfer complexes, which distinguishes it from other stilbene derivatives .
Propiedades
Número CAS |
2510-75-0 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-methoxy-4-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3- |
Clave InChI |
CAWFCZIEFIQKRV-ARJAWSKDSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


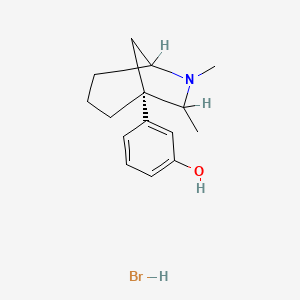
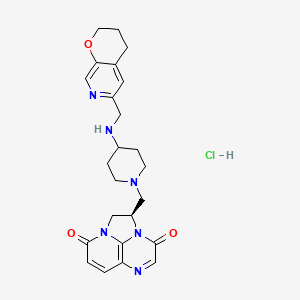
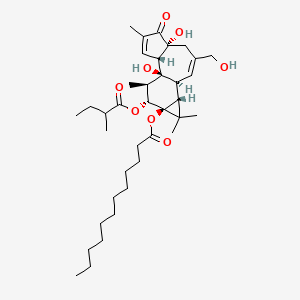
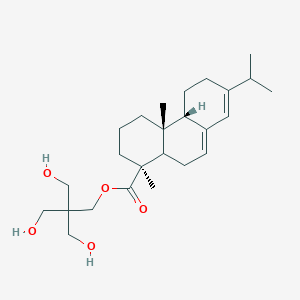
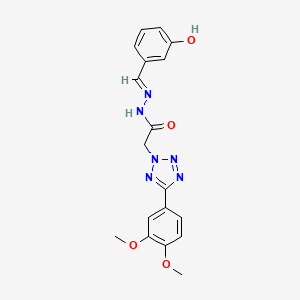

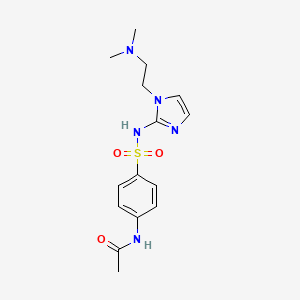
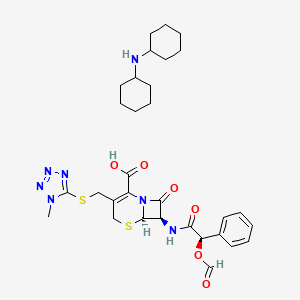
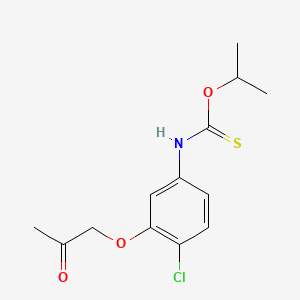
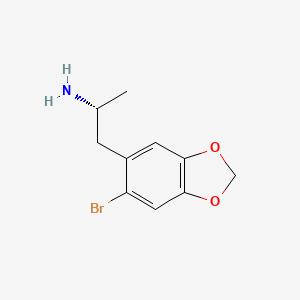
![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)
